
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine, also known as MDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazine derivative that has shown promising results in various studies, making it an interesting subject for further research.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is still not fully understood, but it is believed to interact with specific receptors in the body. As mentioned earlier, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to activate the olfactory receptor OR2T11, which suggests that it may have a similar mechanism of action for other receptors as well. Further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine.
Biochemical and Physiological Effects:
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to have various biochemical and physiological effects in different studies. For example, it has been shown to induce the release of insulin from pancreatic β-cells, which suggests its potential use in the treatment of diabetes. Additionally, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine in lab experiments is its high purity and stability. Additionally, it has been extensively studied, and its effects have been well-documented, making it a reliable compound for research. However, one of the limitations of using 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine. One area of interest is in the development of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine-based drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine and its effects on different receptors in the body. Finally, the potential use of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine in the development of new diagnostic tools and therapies for various diseases should also be explored.
Conclusion:
In conclusion, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is a chemical compound that has shown promising results in various studies. Its potential applications in scientific research are vast, and its effects have been well-documented. Further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine and its potential use in the development of new drugs and therapies.
Synthesemethoden
The synthesis of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine involves the reaction of 2,3-pentanedione with isobutyraldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated and refluxed for several hours, after which the product is obtained through a series of purification steps. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of sensory neuroscience, where 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to activate the olfactory receptor OR2T11. This receptor is involved in the detection of odors, and the activation of OR2T11 by 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to elicit a strong response in olfactory sensory neurons.
Eigenschaften
CAS-Nummer |
15986-97-7 |
|---|---|
Produktname |
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
VQJLOJIVKFBJCA-UHFFFAOYSA-N |
SMILES |
CC1=NCCN=C1CC(C)C |
Kanonische SMILES |
CC1=NCCN=C1CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



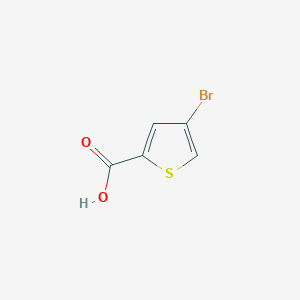
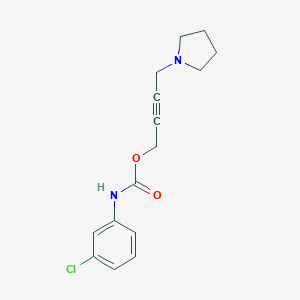

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

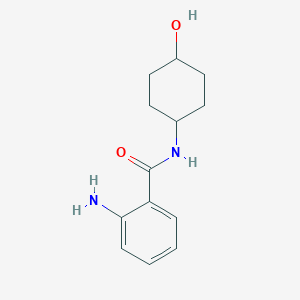
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)
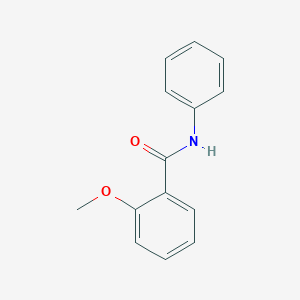
![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)

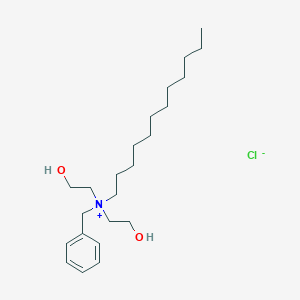
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
